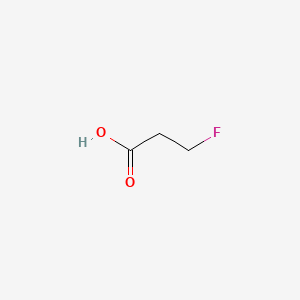

3-fluoropropanoic acid

Description

The exact mass of the compound 3-Fluoropropionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFXMKLCYJSYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060041 | |

| Record name | 3-Fluoropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-56-3 | |

| Record name | 3-Fluoropropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Fluoropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoropropanoic Acid (CAS No. 461-56-3) for Advanced Research and Development

Abstract

This technical guide provides an in-depth analysis of 3-fluoropropanoic acid (CAS No. 461-56-3), a pivotal fluorinated building block for professionals in chemical research, medicinal chemistry, and drug development. The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties, and this compound serves as a key starting material in this context.[1][2][3] This document delineates its chemical identity, physicochemical properties, synthetic routes, spectroscopic signature, and critical safety protocols. By synthesizing technical data with practical insights, this guide aims to equip researchers with the necessary knowledge for the effective and safe utilization of this versatile reagent.

Chemical Identity and Physicochemical Properties

This compound, also known as β-fluoropropionic acid, is a three-carbon carboxylic acid with a fluorine atom at the C-3 position.[4][5] This substitution is fundamental to its utility, as the high electronegativity of fluorine significantly influences the molecule's electronic properties and reactivity.

Caption: Chemical Structure of this compound.

The core identifiers and properties of this compound are summarized below for rapid reference.

| Identifier | Value | Reference |

| CAS Number | 461-56-3 | [4][5][6][7][8] |

| Molecular Formula | C₃H₅FO₂ | [4][5] |

| Molecular Weight | 92.07 g/mol | [8][9] |

| IUPAC Name | This compound | [9] |

| Synonyms | 3-Fluoropropionic acid, β-Fluoropropionic acid | [4][5][7] |

| InChI Key | RPFXMKLCYJSYDE-UHFFFAOYSA-N | [4][5][6] |

| Canonical SMILES | C(CF)C(=O)O | [5][9] |

| Physicochemical Property | Value | Reference |

| Physical Form | Colorless liquid or solid | [4][6] |

| Boiling Point | 78.5-79.5 °C @ 12 Torr | [10] |

| Density | ~1.247 g/cm³ @ 20 °C | [10] |

| pKa | 3.89 ± 0.10 (Predicted) | [5] |

| Flash Point | 65.9 °C | [11][12] |

| Solubility | Moderately soluble in water | [4] |

| Refractive Index | ~1.370 | [10][12] |

The Strategic Importance of the C-3 Fluorine Atom in Drug Development

The utility of this compound in drug development stems directly from the unique properties that fluorine imparts.[3] As the most electronegative element, fluorine's presence at the β-position to the carbonyl group creates a significant inductive effect, influencing the molecule's acidity and reactivity.

-

Modulation of Acidity (pKa): The electron-withdrawing fluorine atom stabilizes the carboxylate anion, making this compound a stronger acid than its non-fluorinated analog, propanoic acid. This tuning of pKa is a critical parameter in drug design, affecting a molecule's ionization state, solubility, and ability to interact with biological targets.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine can block sites of oxidative metabolism.[1][3] Using this compound as a building block can thus help design drug candidates with improved metabolic stability and longer in vivo half-lives.

-

Conformational Control and Binding Affinity: The fluorine atom is relatively small (a "hydrogen mimic") but carries a significant partial negative charge. This can lead to favorable electrostatic interactions (e.g., with amide N-H groups in a protein active site) and can influence the molecule's preferred conformation, thereby enhancing binding affinity and selectivity for its target.[1]

Synthesis and Reactivity

This compound is accessible through several synthetic pathways. Common strategies involve the fluorination of appropriate precursors or the oxidation of 3-fluoro-1-propanol.

Caption: General reaction scheme for the synthesis of this compound.

This protocol describes a standard laboratory-scale synthesis. Causality: The choice of a strong oxidizing agent like Jones reagent is crucial for the complete conversion of the primary alcohol to a carboxylic acid, preventing the over-oxidation that can occur with other substrates while being effective for this transformation.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-fluoro-1-propanol in acetone. Cool the solution to 0 °C in an ice bath.

-

Oxidation: Prepare Jones reagent by carefully dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and diluting with water. Add the Jones reagent dropwise to the cooled alcohol solution, ensuring the temperature remains below 10 °C. Rationale: This slow, cooled addition is a critical control step to manage the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding isopropanol until the orange/brown color turns to a clear green, indicating the consumption of excess oxidant.

-

Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization Profile

Authenticating the structure of this compound relies on standard spectroscopic methods. The following are the expected features based on its structure:

-

¹H NMR: The spectrum will be more complex than that of propanoic acid due to heteronuclear coupling between protons and the fluorine atom (²J_HF and ³J_HF).

-

-COOH Proton: A broad singlet typically downfield (>10 ppm).

-

α-CH₂ Protons (-CH₂COOH): A triplet of triplets, resulting from coupling to the adjacent β-CH₂ protons (~³J_HH) and the γ-fluorine atom (~⁴J_HF, which may be small).

-

β-CH₂ Protons (-CH₂F): A triplet of triplets, resulting from coupling to the adjacent α-CH₂ protons (~³J_HH) and the geminal fluorine atom (~²J_HF, which is typically large).

-

-

¹³C NMR: The fluorine atom will cause splitting of the carbon signals.

-

C1 (Carbonyl): A singlet around 175-180 ppm.

-

C2 (α-Carbon): A doublet due to coupling with the fluorine atom (~³J_CF).

-

C3 (β-Carbon): A large doublet due to direct one-bond coupling to the fluorine atom (~¹J_CF).

-

-

¹⁹F NMR: A single resonance, appearing as a triplet of triplets due to coupling with the two sets of adjacent protons.

Safety, Handling, and Storage

This compound is a corrosive and toxic compound that requires stringent safety measures.[5][9][13]

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H302: Harmful if swallowed.[9][13]H314: Causes severe skin burns and eye damage.[9][13]H335: May cause respiratory irritation.[9][13] |

Adherence to a systematic workflow is essential to minimize exposure and risk.

Caption: Standard operating procedure for handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.[13][14]

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[13][14][15] Ensure an eyewash station and safety shower are immediately accessible.

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Prevent the formation of aerosols. Use tools and equipment made of compatible materials.

-

Storage: Store locked up in a cool, dry, and well-ventilated area designated for corrosive materials.[14][15] Keep the container tightly sealed.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][14]

-

Conclusion

This compound (CAS No. 461-56-3) is more than a simple carboxylic acid; it is a strategic tool for molecular design. Its unique properties, conferred by the C-3 fluorine atom, provide chemists with a reliable building block for introducing fluorine into complex molecules, thereby enhancing their pharmaceutical potential. A thorough understanding of its properties, synthesis, and stringent safety requirements is paramount for leveraging its full potential in the laboratory and advancing the frontiers of drug discovery and materials science.

References

-

Product information, 3-Fluoropropionic acid - P&S Chemicals. [Link]

-

This compound - ChemBK. [Link]

-

Propanoic acid, 3-fluoro- | C3H5FO2 | CID 10004 - PubChem - NIH. [Link]

-

3,3,3-Trifluoropropionic acid | C3H3F3O2 | CID 2777972 - PubChem. [Link]

-

SAFETY DATA SHEET - Alfa Aesar. [Link]

- US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google P

-

The Crucial Role of Fluorinated Intermediates in Modern Drug Discovery. [Link]

-

3-(18F)fluoropropanoic acid | C3H5FO2 | CID 172806623 - PubChem. [Link]

-

The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International - I.K. Press. [Link]

-

low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 461-56-3 | Benchchem [benchchem.com]

- 3. ikprress.org [ikprress.org]

- 4. CAS 461-56-3: this compound | CymitQuimica [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | 461-56-3 [sigmaaldrich.com]

- 7. pschemicals.com [pschemicals.com]

- 8. This compound | 461-56-3 [chemicalbook.com]

- 9. Propanoic acid, 3-fluoro- | C3H5FO2 | CID 10004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. chembk.com [chembk.com]

- 12. guidechem.com [guidechem.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 3-Fluoropropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical properties of 3-fluoropropanoic acid. Designed for professionals in research and drug development, this document moves beyond a simple recitation of data points to offer insights into the underlying chemical principles and practical experimental methodologies. The strategic incorporation of a fluorine atom into the propanoic acid backbone imparts unique characteristics to the molecule, influencing its acidity, boiling point, and density. Understanding these properties is paramount for its application in organic synthesis and medicinal chemistry.

I. Core Physical Properties of this compound: A Comparative Overview

The introduction of a fluorine atom at the β-position of propanoic acid significantly alters its physicochemical profile. The high electronegativity of fluorine creates a strong inductive effect, influencing the molecule's polarity and intermolecular forces. This section presents a consolidated summary of the key physical properties of this compound, with comparative data for propanoic acid to highlight the impact of fluorination.

| Physical Property | This compound | Propanoic Acid |

| Molecular Formula | C₃H₅FO₂ | C₃H₆O₂ |

| Molecular Weight | 92.07 g/mol | 74.08 g/mol |

| CAS Number | 461-56-3 | 79-09-4 |

| Appearance | Colorless liquid | Colorless, oily liquid |

| Boiling Point | 185.4 °C | 141 °C |

| Density | 1.178 - 1.247 g/cm³ at 20 °C | 0.993 g/cm³ at 20 °C |

| pKa | ~3.89 | 4.87 |

| Refractive Index | ~1.370 | 1.387 at 20 °C |

| Solubility in Water | Moderately soluble/Miscible | Miscible |

Note: The ranges in boiling point and density for this compound reflect the variability in reported values across different commercial suppliers and databases.

II. The Influence of β-Fluorination: A Deeper Dive

The presence of a fluorine atom on the third carbon of the propanoic acid chain is not a trivial substitution. It fundamentally alters the electronic distribution within the molecule, leading to observable changes in its physical behavior.

Enhanced Acidity (Lower pKa): The most striking effect of β-fluorination is the significant increase in acidity. This compound has a pKa of approximately 3.89, making it a stronger acid than propanoic acid (pKa 4.87)[1]. This is a direct consequence of the inductive effect of the highly electronegative fluorine atom.[2][3] The fluorine atom withdraws electron density from the carbon backbone, a charge-pulling effect that is transmitted through the sigma bonds to the carboxyl group.[3][4][5] This electron withdrawal stabilizes the resulting carboxylate anion (conjugate base) after deprotonation, thereby shifting the equilibrium towards dissociation and resulting in a stronger acid.[2][4]

Elevated Boiling Point: Contrary to what might be expected from the introduction of a single fluorine atom, which can sometimes lower boiling points in hydrocarbons, this compound exhibits a higher boiling point than its non-fluorinated counterpart. This is likely due to a combination of increased molecular weight and enhanced dipole-dipole interactions. The polarized C-F bond contributes to the overall molecular dipole moment, leading to stronger intermolecular attractive forces that require more energy to overcome for the substance to transition into the gaseous phase.

Increased Density: The replacement of a hydrogen atom with a much heavier fluorine atom leads to a predictable and significant increase in the density of the molecule.

The relationship between the molecular structure and these key physical properties can be visualized as follows:

Caption: The influence of the β-fluorine atom on the key physical properties of this compound.

III. Experimental Determination of Physical Properties: Self-Validating Protocols

To ensure the highest degree of scientific integrity, the determination of these physical properties must follow standardized and validated protocols. The following section outlines the methodologies for measuring the boiling point, density, refractive index, pKa, and solubility of this compound, grounded in internationally recognized standards.

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Experimental Workflow:

Caption: Workflow for Boiling Point Determination.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a standard distillation apparatus according to ASTM D1078 specifications. Ensure all glassware is clean and dry.

-

Sample Preparation: Place 100 mL of this compound and a few boiling chips into the distillation flask.

-

Heating: Begin heating the flask at a controlled rate to ensure a steady distillation.

-

Data Recording: Record the temperature when the first drop of distillate falls from the condenser. Continue to record the temperature at regular intervals as the distillate is collected.

-

Validation: The system is validated by ensuring a consistent distillation rate and a stable temperature plateau for a pure substance. The thermometer should be calibrated against a certified standard.

The density of a liquid is its mass per unit volume. A digital density meter provides a rapid and accurate measurement.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the digital density meter with dry air and deionized water at the desired temperature (e.g., 20 °C).

-

Sample Injection: Inject a small, bubble-free aliquot of this compound into the oscillating U-tube of the density meter.

-

Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.

-

Validation: The calibration with known standards (air and water) ensures the accuracy of the measurement. Replicate injections should yield results within the specified precision of the instrument.

The refractive index is a dimensionless number that describes how light propagates through a substance.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index.

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach thermal equilibrium. View the scale through the eyepiece and adjust until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Record the refractive index.

-

Validation: Regular calibration and temperature control are crucial for accurate and reproducible results.

The pKa is the negative logarithm of the acid dissociation constant and is a quantitative measure of the strength of an acid in solution.

Experimental Workflow:

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration in deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Validation: The use of a calibrated pH meter and a standardized titrant ensures accuracy. The shape of the titration curve should be sigmoidal, and the equivalence point should be clearly identifiable.

This method determines the saturation concentration of a substance in water at a given temperature.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of this compound to a flask containing deionized water.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the mixture to stand to separate any undissolved substance. Centrifuge or filter the saturated solution to remove any suspended particles.

-

Analysis: Determine the concentration of this compound in the aqueous phase using a suitable analytical technique (e.g., titration, HPLC).

-

Validation: The presence of an excess of the undissolved substance throughout the equilibration period confirms that a saturated solution has been achieved.

IV. Spectroscopic Data

V. Conclusion

The physical properties of this compound are significantly influenced by the presence of the fluorine atom at the β-position. Its increased acidity, elevated boiling point, and higher density compared to propanoic acid are all direct consequences of the unique electronic and steric effects of fluorine. A thorough understanding and accurate measurement of these properties, following standardized protocols, are essential for the successful application of this versatile building block in drug design and chemical synthesis.

VI. References

-

Horsley, T. (n.d.). The effect of replacing hydrogens in linear alkanes with fluorine. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, April 16). Boiling points of hydro- and fluoro-carbons. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Substituent Effects on Acidity of Carboxylic Acids. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0252391). Retrieved from [Link]

-

Gnee. (2025, November 11). What are the five physical properties of propanoic acid (CAS 79-09-4)?. Retrieved from [Link]

-

Blog. (2025, December 2). What are the physical properties of Propanoic Acid?. Retrieved from [Link]

-

Bluefield Esports. (n.d.). carboxylic acid acidity. Retrieved from [Link]

-

ResearchGate. (n.d.). The boiling points for the fluorinated, chlorinated and brominated... [Image]. Retrieved from [Link]

-

Reddit. (2016, January 22). Why does fluoromethane have a lower boiling point than chloromethane? I thought the stronger dipole-dipole interaction from the more electronegative fluorine atom would cause it to have the higher boiling point. r/askscience. Retrieved from [Link]

-

PubChem. (n.d.). Propanoic acid, 3-fluoro-. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,3-Trifluoropropionic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Biological aspects of fluorine. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

ACS Publications. (2021, November 22). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. The Journal of Organic Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine Chemistry on Material Properties. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C3H5FO2). Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoropropionic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, December 25). Acidity of formic acid and this compound [duplicate]. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanoic acid. Retrieved from [Link]

Sources

- 1. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 5. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]

An In-depth Technical Guide to 3-Fluoropropanoic Acid

Abstract

3-Fluoropropanoic acid (3-FPA), a structurally simple organofluorine compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom imparts unique physicochemical properties that modulate its reactivity, metabolic stability, and biological activity. This guide provides a comprehensive technical overview of this compound, encompassing its chemical structure, spectroscopic characterization, synthesis, reactivity, and established applications. Furthermore, it delves into its toxicological profile and essential safety protocols, offering a holistic resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as β-fluoropropionic acid, is a carboxylic acid where a fluorine atom is substituted at the C-3 position.[1] This seemingly minor structural modification has profound implications for its chemical behavior and biological interactions. The high electronegativity of fluorine alters the electron distribution within the molecule, influencing its acidity and reactivity.[2] In the realm of drug discovery, the introduction of fluorine is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[3][4] 3-FPA serves as a valuable building block in the synthesis of more complex fluorinated molecules and has been investigated for its own intrinsic biological activities, including its role as a metabolic inhibitor.[2][5]

Chemical Structure and Identification

The fundamental architecture of this compound consists of a three-carbon propanoic acid backbone with a fluorine atom attached to the terminal carbon.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[6] |

| Synonyms | 3-Fluoropropionic acid, β-Fluoropropionic acid[6][7] |

| CAS Number | 461-56-3[7] |

| Molecular Formula | C3H5FO2[1] |

| Molecular Weight | 92.07 g/mol [6] |

| SMILES | C(CF)C(=O)O[7] |

| InChI Key | RPFXMKLCYJSYDE-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are detailed in the table below. It is typically a colorless liquid or solid at room temperature with moderate solubility in water, a characteristic influenced by the polar carboxylic acid group.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless liquid or solid | [1] |

| Density | 1.247 g/cm³ at 20 °C | [8] |

| Boiling Point | 78.5-79.5 °C at 12 Torr | [8] |

| Flash Point | 65.9 °C | [9] |

| pKa | 3.89 ± 0.10 (Predicted) | [7] |

| Refractive Index | 1.370 | [8] |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 3-FPA is expected to show three distinct signals corresponding to the three different proton environments: the carboxylic acid proton (-COOH), the methylene protons adjacent to the carbonyl group (-CH₂-COOH), and the methylene protons adjacent to the fluorine atom (F-CH₂-). The chemical shifts and splitting patterns provide crucial information about the connectivity of the atoms.[10] The carboxylic acid proton will appear as a broad singlet, while the two methylene groups will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display three signals, one for each unique carbon atom. The carbon atom bonded to the fluorine will show a characteristic large one-bond carbon-fluorine coupling constant.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The C-F bond will exhibit a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 92.027.[11] Fragmentation patterns can provide further structural information.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the fluorination of a suitable precursor. One such method is the decarboxylative fluorination of carboxylic acids using a photocatalyst like TiO₂ and a fluorine donor such as Selectfluor.[5] Another approach could involve the hydrolysis of a corresponding ester or amide. For instance, the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide under acidic conditions has been used to synthesize a related fluorinated propionic acid.[12]

Diagram: General Synthetic Approach

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the carboxylic acid functionality and the influence of the electron-withdrawing fluorine atom.

-

Acidity: The fluorine atom's inductive effect increases the acidity of the carboxylic acid proton compared to propanoic acid.

-

Esterification and Amidation: The carboxylic acid group readily undergoes standard reactions such as esterification with alcohols in the presence of an acid catalyst and amidation with amines.

-

Nucleophilic Substitution: The carbon bearing the fluorine atom can be susceptible to nucleophilic attack, although the C-F bond is generally strong and less reactive than other carbon-halogen bonds.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific disciplines.

-

Metabolic Inhibitor: this compound is known to be a potent inhibitor of certain metabolic enzymes.[5] For instance, related compounds like 3-bromopyruvic acid are known to inhibit key glycolytic enzymes such as hexokinase II.[13][14] This inhibitory action makes 3-FPA a useful probe for studying metabolic pathways and a potential starting point for the development of therapeutics targeting cellular metabolism, particularly in cancer research.[13]

-

Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of the fluoropropyl moiety can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to its biological target.[2]

-

Agrochemicals: In the agrochemical industry, this compound is used as an intermediate for producing compounds aimed at improving crop protection and yield.[5]

-

Novel Therapeutic Development: Recent studies have explored derivatives of fluoropropanoic acid as potential inhibitors for targets like the Macrophage Migration Inhibitory Factor (MIF), which is implicated in inflammatory diseases such as rheumatoid arthritis.[15]

Toxicology and Safety

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[6][16]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Avoid breathing mist, vapors, or spray.[17]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[17] If on skin, wash with plenty of soap and water.[18] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical assistance.[16][17] If inhaled, move the person to fresh air.[18]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[17] Keep in a corrosives area.[17]

Table 3: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[16] |

| Skin Corrosion/Irritation | Category 1B[16] |

| Serious Eye Damage/Eye Irritation | Category 1[17] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[17] |

Conclusion

This compound stands as a testament to the profound impact of strategic fluorination in chemical and biological sciences. Its unique combination of a reactive carboxylic acid group and a metabolism-modulating fluorine atom makes it a versatile building block and a valuable research tool. A thorough understanding of its chemical structure, properties, reactivity, and safety protocols is paramount for its effective and safe utilization in the laboratory and in the development of novel pharmaceuticals and agrochemicals. As research continues to unravel the intricate roles of fluorinated compounds in biological systems, the importance of this compound and its derivatives is poised to grow.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10004, Propanoic acid, 3-fluoro-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2777972, 3,3,3-Trifluoropropionic acid. [Link]

-

ChemBK. This compound. [Link]

-

Greenbook.net. Safety Data Sheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of 3-Fluoropropionic Acid in Modern Chemical Industries. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 172806623, 3-(18F)fluoropropanoic acid. [Link]

- Google Patents. CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid.

-

LookChem. Cas 461-56-3,this compound. [Link]

-

Bentham Science Publishers. Fluoropropanoic Acid Compound Revealed as Novel Macrophage Migration Inhibitory Factor (MIF) Inhibitor through Virtual Screening and Molecular Dynamics (MD) Simulation. [Link]

-

PubChemLite. This compound (C3H5FO2). [Link]

-

Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

-

National Center for Biotechnology Information. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Fluorobenzoic Acid in Modern Drug Discovery. [Link]

-

YouTube. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. [Link]

-

LabXchange. Spectroscopy Worked Example Combining IR, MS, and NMR. [Link]

-

National Center for Biotechnology Information. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16218396, 3,3-Difluoropropanoic acid. [Link]

-

National Center for Biotechnology Information. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

-

St. Olaf College. Organic Analysis and Theory Toolkit. [Link]

-

National Center for Biotechnology Information. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. [Link]

-

MDPI. Chlorogenic Acid's Role in Metabolic Health: Mechanisms and Therapeutic Potential. [Link]

Sources

- 1. CAS 461-56-3: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. nbinno.com [nbinno.com]

- 5. Cas 461-56-3,this compound | lookchem [lookchem.com]

- 6. Propanoic acid, 3-fluoro- | C3H5FO2 | CID 10004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

- 10. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. PubChemLite - this compound (C3H5FO2) [pubchemlite.lcsb.uni.lu]

- 12. CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid - Google Patents [patents.google.com]

- 13. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.greenbook.net [assets.greenbook.net]

3-fluoropropanoic acid molecular weight

An In-depth Technical Guide to 3-Fluoropropanoic Acid

Abstract and Core Directive

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on this compound (3-FPA). Moving beyond a simple data sheet, this document provides in-depth, field-proven insights into the compound's fundamental properties, synthesis, analytical validation, and strategic applications. The core directive of this guide is to explain the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system. We will delve into its role as a strategic building block in medicinal chemistry, contextualize its toxicological profile, and provide detailed, actionable methodologies for its use in a research and development setting.

Fundamental Physicochemical and Structural Data

This compound is a saturated monocarboxylic acid characterized by a fluorine atom at the β-carbon position.[1] This substitution imparts unique chemical and biological properties compared to its non-fluorinated analog, propanoic acid.

Key Chemical Identifiers

A precise understanding of a compound begins with its core identifiers. The molecular weight is a foundational parameter for all stoichiometric calculations in synthesis and analysis.

| Identifier | Value | Source(s) |

| Molecular Weight | 92.07 g/mol | [2] |

| Exact Mass | 92.02735756 Da | [3][4] |

| Molecular Formula | C₃H₅FO₂ | [1][2][3][5] |

| CAS Number | 461-56-3 | [1][2][3][6] |

| EC Number | 207-311-2 | [2][3][7] |

| PubChem CID | 10004 | [2][7] |

Physicochemical Properties

The physical properties of 3-FPA dictate its handling, purification, and reaction conditions. The presence of the electronegative fluorine atom significantly influences its boiling point and acidity compared to propanoic acid.[1]

| Property | Value | Source(s) |

| Appearance | Colorless liquid or solid | [1] |

| Density | 1.178 - 1.247 g/cm³ at 20 °C | [3][8] |

| Boiling Point | 185.4 °C (at 760 Torr); 78.5-79.5 °C (at 12 Torr) | [3][8] |

| Flash Point | 65.9 °C | [3][8][9] |

| pKa | 3.89 ± 0.10 (Predicted) | [7] |

| Solubility | Moderately soluble in water | [1] |

| Refractive Index | 1.370 | [3][9] |

Structural Information

The compound's structure is the basis of its reactivity and interaction with biological systems.

Synthesis and Purification Workflow

The synthesis of 3-FPA is a critical process for its application in research. While several routes exist, a common and illustrative method involves the nucleophilic substitution of a suitable precursor. The following sections describe a generalized workflow and a detailed protocol.

Generalized Synthetic Workflow Diagram

This diagram illustrates the logical flow from starting material selection to the final, purified product.

Sources

- 1. CAS 461-56-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Propanoic acid, 3-fluoro- | C3H5FO2 | CID 10004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C3H5FO2) [pubchemlite.lcsb.uni.lu]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | 461-56-3 [sigmaaldrich.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound | 461-56-3 | FF77521 | Biosynth [biosynth.com]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of 3-Fluoropropanoic Acid

Foreword: The Strategic Importance of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. 3-Fluoropropanoic acid (3-FPA), a three-carbon carboxylic acid bearing a fluorine atom at the β-position, represents a valuable building block in this context. Its utility spans from being a precursor in the synthesis of complex pharmaceuticals and agrochemicals to its application in the development of advanced polymers and materials. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering both theoretical understanding and practical, field-proven insights for researchers and development professionals.

I. Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into several key strategies, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents. The core synthetic strategies discussed in this guide are:

-

Nucleophilic Fluorination via Halogen Exchange: A classical and often cost-effective approach involving the displacement of a leaving group (typically a halide) with a fluoride ion.

-

Deoxofluorination of Hydroxy-analogs: The conversion of a hydroxyl group to a fluorine atom using specialized fluorinating reagents.

-

The Malonic Ester Synthesis Route: A versatile method for carbon chain extension that can incorporate a fluorine-containing fragment.

-

Electrophilic Fluorination Strategies: A more modern approach involving the attack of a nucleophilic carbon center on an electrophilic fluorine source.

This guide will delve into the mechanistic underpinnings and provide detailed experimental protocols for the most viable pathways within these strategies.

II. Nucleophilic Fluorination: The Halogen Exchange Pathway

The halogen exchange reaction, a cornerstone of nucleophilic fluorination, is a widely employed method for the synthesis of alkyl fluorides. In the context of 3-FPA synthesis, this typically involves the substitution of a bromine or chlorine atom at the 3-position of a propanoate ester with a fluoride ion, followed by hydrolysis of the ester.

Causality Behind Experimental Choices

The choice of starting material, typically ethyl 3-bromopropionate or ethyl 3-chloropropionate, is dictated by its commercial availability and reactivity, with the bromo-derivative being more reactive. The fluoride source is a critical parameter. While alkali metal fluorides like potassium fluoride (KF) are inexpensive, their low solubility in organic solvents necessitates the use of high boiling point solvents and often phase-transfer catalysts to enhance reactivity. Silver(I) fluoride (AgF) offers higher reactivity but at a greater cost. The solvent choice is crucial to dissolve the fluoride salt and the organic substrate. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often employed.

Experimental Protocol: Synthesis of Ethyl 3-Fluoropropanoate via Halogen Exchange

This protocol details the synthesis of ethyl 3-fluoropropanoate from ethyl 3-bromopropionate using silver(I) fluoride.

Materials:

-

Ethyl 3-bromopropionate

-

Silver(I) fluoride (AgF)

-

Acetonitrile (anhydrous)

-

Diatomaceous earth (Celite®)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with silver(I) fluoride (1.5 equivalents) and anhydrous acetonitrile. The flask is protected from light by wrapping it in aluminum foil.

-

Addition of Substrate: Ethyl 3-bromopropionate (1.0 equivalent) is added to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove the silver salts. The filter cake is washed with diethyl ether.

-

Extraction: The combined filtrate is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 3-fluoropropanoate.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to afford pure ethyl 3-fluoropropanoate.

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the free carboxylic acid.

Materials:

-

Ethyl 3-fluoropropanoate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Saponification: Ethyl 3-fluoropropanoate is dissolved in ethanol in a round-bottom flask. An aqueous solution of sodium hydroxide (1.1 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Acidification: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid.

-

Extraction: The acidic aqueous solution is extracted several times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.

| Parameter | Value/Condition | Rationale |

| Fluoride Source | Silver(I) fluoride | Higher reactivity compared to alkali metal fluorides. |

| Solvent | Acetonitrile | Good solubility for both substrate and fluoride salt. |

| Temperature | Reflux | To overcome the activation energy of the C-F bond formation. |

| Workup | Filtration through Celite® | Efficient removal of insoluble silver salts. |

| Hydrolysis | NaOH, then HCl | Standard saponification followed by acidification to obtain the free acid. |

III. Deoxofluorination of 3-Hydroxypropanoic Acid Derivatives

The direct conversion of a hydroxyl group to a fluorine atom is a powerful transformation in organofluorine chemistry. Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are commonly employed for this purpose. This pathway typically starts with a readily available 3-hydroxypropanoate ester.

Causality Behind Experimental Choices

The choice of deoxofluorinating agent is critical. DAST is a versatile and widely used reagent, but it can be thermally unstable. Deoxo-Fluor® is a more thermally stable alternative. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane or chloroform, at low temperatures to control the reactivity and minimize side reactions. The stoichiometry of the fluorinating agent is important to ensure complete conversion.

Experimental Protocol: Synthesis of Ethyl 3-Fluoropropanoate from Ethyl 3-Hydroxypropanoate using DAST

Materials:

-

Ethyl 3-hydroxypropanoate

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A solution of ethyl 3-hydroxypropanoate (1.0 equivalent) in anhydrous dichloromethane is placed in a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of DAST: Diethylaminosulfur trifluoride (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extraction: The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield ethyl 3-fluoropropanoate.

The subsequent hydrolysis to this compound follows the same procedure as described in the halogen exchange pathway.

IV. The Malonic Ester Synthesis Pathway

The malonic ester synthesis is a classic method for preparing carboxylic acids.[1] For the synthesis of 3-FPA, this route involves the alkylation of diethyl malonate with a two-carbon electrophile already containing a fluorine atom, such as 2-fluoroethyl bromide.

Causality Behind Experimental Choices

The success of this synthesis hinges on the efficient alkylation of the diethyl malonate enolate. Sodium ethoxide is a commonly used base for the deprotonation of diethyl malonate, as it avoids transesterification. The choice of the fluorinated alkylating agent is crucial; 2-fluoroethyl bromide is a suitable C2 synthon. The subsequent hydrolysis and decarboxylation steps are standard procedures.

Experimental Protocol: Malonic Ester Synthesis of this compound

Step 1: Alkylation of Diethyl Malonate

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol (absolute)

-

2-Fluoroethyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Enolate Formation: A solution of sodium ethoxide (1.0 equivalent) is prepared by dissolving sodium metal in absolute ethanol under a nitrogen atmosphere. Diethyl malonate (1.0 equivalent) is added dropwise at room temperature, and the mixture is stirred for 30 minutes.

-

Alkylation: 2-Fluoroethyl bromide (1.0 equivalent) is added to the solution of the enolate, and the reaction mixture is heated to reflux for 4-6 hours.

-

Workup: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, diethyl 2-(2-fluoroethyl)malonate, is purified by distillation under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

Materials:

-

Diethyl 2-(2-fluoroethyl)malonate

-

Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Hydrolysis: A solution of potassium hydroxide (2.5 equivalents) in water is added to the diethyl 2-(2-fluoroethyl)malonate. The mixture is heated to reflux for 4-6 hours to effect hydrolysis of the esters.

-

Acidification and Decarboxylation: The reaction mixture is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until the pH is strongly acidic. The acidified mixture is then heated to reflux for 2-4 hours to promote decarboxylation.

-

Extraction and Purification: The cooled reaction mixture is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting this compound is purified by distillation under reduced pressure.

V. Electrophilic Fluorination Strategies

Electrophilic fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds. Reagents such as Selectfluor® provide a source of "F+", which can be attacked by a nucleophilic carbon center. For the synthesis of 3-FPA, this would ideally involve the fluorination of an enolate or an equivalent carbanion at the β-position of a propanoic acid derivative.

While direct electrophilic fluorination at the β-position of a simple propanoic acid derivative is challenging due to the difficulty in generating a nucleophilic center at that position, more advanced strategies can be envisioned. One potential, though less common, approach involves the electrophilic fluorination of a β-stannyl or β-silyl propanoate, followed by protodestannylation or protodesilylation. A more explored variant involves the fluorination of a β-phenylselanylpropanoic acid derivative.

Conceptual Pathway: Electrophilic Fluorination of a β-Phenylselanylpropanoic Acid Derivative

This pathway is more complex and serves as an example of a modern synthetic approach.

-

Synthesis of the Precursor: 3-(Phenylselanyl)propanoic acid can be prepared by the reaction of 3-bromopropanoic acid with sodium phenylselenide.

-

Electrophilic Fluorination: The selenium atom can be oxidized with an electrophilic fluorinating agent like Selectfluor®. This is proposed to generate a transient selenonium fluoride species.

-

Elimination and Addition: This intermediate can then undergo an elimination to form an α,β-unsaturated acid, which could then be subjected to a hydrofluorination reaction. Alternatively, a more direct, albeit less precedented, intramolecular fluorine transfer from selenium to the β-carbon could be envisioned.

Given the complexity and less established nature of this route for the specific synthesis of 3-FPA, a detailed experimental protocol is not provided here. However, it highlights the potential for modern synthetic methods to be applied to this target.

VI. Visualization of Synthesis Pathways

Figure 1: Overview of the primary synthetic pathways to this compound.

VII. Conclusion and Future Outlook

The synthesis of this compound can be achieved through several reliable and well-established chemical pathways. The choice of the optimal route depends on a careful consideration of factors such as cost, scale, and available expertise. The halogen exchange and deoxofluorination methods offer relatively direct routes from commercially available starting materials. The malonic ester synthesis provides a versatile, albeit longer, alternative.

As the field of organofluorine chemistry continues to evolve, we can anticipate the development of even more efficient and sustainable methods for the synthesis of 3-FPA and other valuable fluorinated building blocks. Advances in catalytic C-H fluorination and enzymatic fluorination hold particular promise for future industrial applications, potentially offering more direct and environmentally benign synthetic routes. For the practicing chemist, a thorough understanding of the fundamental principles and experimental nuances of the pathways detailed in this guide is essential for the successful synthesis of this important fluorinated synthon.

VIII. References

-

Kendall, E. C.; McKenzie, B. (1923). Ethyl β-Bromopropionate. Organic Syntheses, 3, 51. doi:10.15227/orgsyn.003.0051

-

Middleton, W. J. (1975). New Fluorinating Reagents. Dialkylaminosulfur Fluorides. The Journal of Organic Chemistry, 40(5), 574–578. doi:10.1021/jo00893a007

-

House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.

-

Wang, B., & Liang, S. H. (2019). Silver-Catalyzed Decarboxylative Fluorination. Angewandte Chemie International Edition, 58(16), 5220-5223.

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Campbell, M. G., & Ritter, T. (2015). Modern Carbon–Fluorine Bond Forming Reactions for Aryl Fluoride Synthesis. Chemical Reviews, 115(2), 1130-1160.

-

Strating, J., & Backer, H. J. (1950). The preparation of β-fluoropropionic acid and of some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 638-644.

-

Pattison, F. L. M., & Saunders, B. C. (1949). Toxic fluorine compounds containing the C-F link. Part I. The synthesis and toxicity of ω-fluoro-derivatives of fatty acids, esters and alcohols. Journal of the Chemical Society (Resumed), 2745-2749.

-

Hudlicky, M. (1976). Chemistry of Organic Fluorine Compounds. Ellis Horwood.

-

Olah, G. A., & Welch, J. T. (1978). Synthetic methods and reactions; 51. A convenient preparation of alkyl and cycloalkyl fluorides from the corresponding alcohols with pyridinium poly(hydrogen fluoride) (Olah's reagent). Synthesis, 1978(11), 896-897.

-

Malonic Ester Synthesis. (2020). In Chemistry LibreTexts. Retrieved from [Link]

-

Selectfluor. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

3-Fluoropropanoic Acid: A Versatile Fluorinated Building Block for Advanced Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical and pharmaceutical innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated acidity, and improved binding affinity—have made fluorinated compounds indispensable in drug discovery, agrochemicals, and materials science. This technical guide provides a comprehensive overview of 3-fluoropropanoic acid (3-FPA), a pivotal fluorinated building block. We will delve into its fundamental properties, synthesis, and key applications, with a focus on its utility in medicinal chemistry and as a potential metabolic inhibitor. This document is intended to serve as a vital resource for researchers seeking to leverage the unique attributes of 3-FPA in their development pipelines.

Core Properties and Safety Profile

This compound (3-FPA) is a fluorinated carboxylic acid distinguished by a fluorine atom at the β-carbon position.[1] This substitution is not merely an addition but a fundamental alteration of the molecule's electronic character and reactivity compared to its non-fluorinated parent, propionic acid. The high electronegativity of the fluorine atom creates a strong electron-withdrawing inductive effect, which increases the acidity of the carboxyl group.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 461-56-3 | [2][3] |

| Molecular Formula | C₃H₅FO₂ | [2][3] |

| Molecular Weight | 92.07 g/mol | [2][3] |

| Boiling Point | 185.4 °C | [2] |

| Density | 1.178 g/cm³ | [2] |

| Flash Point | 65.9 °C | [2][4] |

| pKa | 3.89 ± 0.10 (Predicted) | [5] |

| SMILES | C(CF)C(=O)O | [3] |

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care in a laboratory setting. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3][6]

GHS Hazard Statements:

Precautionary Measures: Handling should be performed in a well-ventilated chemical fume hood.[6][7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6][7] All sources of ignition should be removed, and the compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[2][6]

Synthesis of this compound

The availability of 3-FPA is crucial for its application. While various synthetic routes exist, a common laboratory-scale approach involves the oxidation of a corresponding fluorinated alcohol. The diagram below illustrates a generalized workflow for synthesizing 3-FPA, which often starts from precursors like 3-fluoro-1-propanol.[4]

Caption: Generalized workflow for the synthesis of 3-FPA.

Applications in Medicinal Chemistry & Drug Development

The introduction of fluorine is a well-established and highly successful strategy in drug design.[8][9] Fluorine's unique properties can significantly enhance a drug's pharmacokinetic and pharmacodynamic profile. 3-FPA serves as a valuable building block for incorporating these advantages into novel pharmaceutical agents.[1][10]

A Strategic Building Block for Active Pharmaceutical Ingredients (APIs)

The utility of 3-FPA in drug synthesis stems from its ability to introduce a C-F bond, which provides several key benefits:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), which can prolong a drug's half-life.[11]

-

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved potency.[11]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can optimize a drug's solubility, absorption, and target engagement.[11]

-

Improved Membrane Permeability: Strategic fluorination can modulate a molecule's lipophilicity, potentially enhancing its ability to cross cell membranes.[11][12]

As a bifunctional molecule (containing both a carboxylic acid and a fluorinated alkyl chain), 3-FPA is readily incorporated into larger scaffolds using standard organic chemistry techniques.

Protocol: Amide Bond Formation using 3-FPA

This protocol describes a general procedure for coupling 3-FPA with a primary amine, a common step in drug synthesis.

-

Activation of Carboxylic Acid: In an inert atmosphere, dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane). Cool the solution to 0 °C.

-

Add 1.1 equivalents of a coupling agent (e.g., HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 15-20 minutes to form the activated ester.

-

Amine Coupling: Add 1.0 equivalent of the desired primary amine to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a dilute aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired 3-fluoro-propanamide derivative.

Bioisosteric Replacement

3-FPA and its derivatives can be used as bioisosteres for natural functional groups or amino acids. For example, a derivative of 3-FPA could replace a serine residue in a peptide-based drug candidate. This substitution maintains a similar spatial arrangement while introducing the benefits of fluorination.[11]

Caption: Bioisosteric replacement of a serine side chain with a 3-FPA analogue.

Potential as a Metabolic Probe and Inhibitor

There is evidence that 3-FPA possesses biological properties, including the ability to inhibit protein synthesis via enzymatic reactions.[1][2] This suggests its potential as a metabolic inhibitor. The field of metabolic inhibition has yielded powerful research tools and therapeutic leads, such as 3-bromopyruvic acid (3-BrPA), a halogenated pyruvate analog that targets key enzymes in cancer cell metabolism.[13][14][15] 3-BrPA is known to inhibit hexokinase 2 (HK2), effectively shutting down the first step of glycolysis, and also impacts the TCA cycle and glutaminolysis.[14][15]

By analogy, 3-FPA's structural similarity to metabolic intermediates makes it a candidate for investigating and potentially disrupting metabolic pathways. Its fluorine atom could confer specific inhibitory properties, potentially leading to the development of novel antibacterial agents or anticancer therapies that exploit metabolic vulnerabilities.

Workflow: Screening for Metabolic Inhibition

Researchers can investigate the metabolic effects of 3-FPA using established cellular bioenergetics assays.

Caption: Experimental workflow to assess 3-FPA's impact on cell metabolism.

The diagram below illustrates central metabolic pathways that are common targets for small molecule inhibitors. Future research could determine if 3-FPA interacts with any of these key nodes.

Caption: Central energy pathways as potential targets for inhibitors.

Emerging and Potential Applications

Agrochemicals

Propionic acid is widely used in agriculture as an antimicrobial agent and a preservative for stored grains and animal feed.[16][17] Given this precedent, 3-FPA is an attractive candidate for developing new agrochemicals.[1] The presence of the fluorine atom could enhance its potency, broaden its spectrum of activity against fungal or microbial pathogens, or improve its stability in environmental conditions.

Materials Science

Fluorinated polymers possess unique properties, including high thermal stability, chemical resistance, and low surface energy. 3-FPA can serve as a functionalized monomer or an intermediate in the synthesis of specialized fluoropolymers and materials.[2][5] Its carboxylic acid group provides a convenient handle for polymerization or for grafting onto other material surfaces to impart novel properties.

Conclusion

This compound is far more than a simple fluorinated molecule; it is a versatile and powerful building block with significant potential across multiple scientific disciplines. Its established role in medicinal chemistry as a precursor to advanced pharmaceutical candidates is clear, providing a reliable method for introducing the well-documented benefits of fluorination. Furthermore, its potential as a metabolic inhibitor and in the development of new agrochemicals and materials presents exciting frontiers for future research. For scientists and researchers, 3-FPA represents a key tool for driving innovation and developing next-generation solutions to complex challenges.

References

-

Propanoic acid, 3-fluoro- | C3H5FO2 | CID 10004 - PubChem - NIH. [Link]

-

The Growing Importance of 3-Fluoropropionic Acid in Modern Chemical Industries - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. [Link]

-

Advancing Organic Synthesis with Fluorinated Building Blocks: A Focus on 3-Amino-3-(3-fluorophenyl)propionic Acid - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exploring Fluorine Chemistry in Drug Design: The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. [Link]

-

Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PubMed Central. [Link]

-

3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - Spandidos Publications. [Link]

-

3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells - Anticancer Research. [Link]

-

How to Leverage Propionic Acid in Sustainable Agriculture? - Patsnap. [Link]

-

Propionic Acid in Modern Crop Science Strategies - Patsnap. [Link]

Sources

- 1. CAS 461-56-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 461-56-3 | FF77521 | Biosynth [biosynth.com]

- 3. Propanoic acid, 3-fluoro- | C3H5FO2 | CID 10004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. How to Leverage Propionic Acid in Sustainable Agriculture? [eureka.patsnap.com]

- 17. Propionic Acid in Modern Crop Science Strategies [eureka.patsnap.com]

An In-depth Technical Guide to the Solubility of 3-Fluoropropanoic Acid

This guide provides a comprehensive analysis of the solubility characteristics of 3-fluoropropanoic acid (3-FPA). Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data points to explore the underlying molecular principles governing its solubility, the factors that influence it, and a robust protocol for its experimental determination.

Introduction: The Significance of this compound

This compound (CAS: 461-56-3) is a halogenated carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1] The strategic placement of a fluorine atom imparts unique electronic properties, altering the molecule's acidity, reactivity, and metabolic stability compared to its non-fluorinated analog, propanoic acid.[1] These properties make it a valuable building block for creating novel pharmaceuticals and agrochemicals.[1]